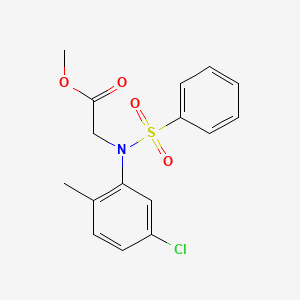
Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate is a useful research compound. Its molecular formula is C16H16ClNO4S and its molecular weight is 353.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Osteoclastogenesis Inhibition and Bone Loss Prevention
A novel compound, Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate, has shown promising results in inhibiting osteoclast differentiation, a key process in bone resorption. This inhibition is critical in addressing conditions like osteoporosis, where excessive bone resorption leads to fragility fractures. The compound's ability to suppress key signaling pathways involved in osteoclast differentiation, such as the mitogen-activated protein kinase (MAPK) signaling pathways and nuclear factor of activated T cell cytoplasmic-1 (NFATc1), positions it as a potential therapeutic agent for postmenopausal osteoporosis. In vivo studies in an ovariectomized mouse model further confirmed its efficacy in preventing bone loss, highlighting its therapeutic potential in bone disease management (Cho et al., 2020).
Analytical Applications in Herbicide Analysis
The chemical has relevance in the analytical chemistry field, particularly in the analysis of sulfonylurea herbicides, a class of compounds used for weed control in agriculture. The stability of these herbicides under analytical conditions can be challenging, but derivatives of this compound offer a solution by forming thermostable derivatives that can withstand gas chromatography conditions. This facilitates the accurate analysis of herbicide residues in the environment, contributing to environmental monitoring and safety evaluations (Klaffenbach et al., 1993).
Electrolyte Synthesis for Energy Applications
In the field of energy, derivatives of this compound have been explored for synthesizing anion exchange polymer electrolytes. These materials are pivotal for the development of energy storage and conversion devices, including fuel cells. The specific chemical modifications introduced by the compound enable the precise control of cation functionality without side reactions, leading to stable electrolyte materials with enhanced performance characteristics (Kim et al., 2011).
Environmental Monitoring of Persistent Organic Pollutants
This compound and its derivatives have been utilized in environmental health studies, particularly in the analysis of methylsulfonyl metabolites of persistent organic pollutants such as polychlorinated biphenyls (PCBs) and DDE in human tissues. These studies are crucial for understanding the bioaccumulation and potential health effects of these pollutants, providing valuable information for environmental protection and public health policies (Weistrand & Norén, 1997).
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-8-9-13(17)10-15(12)18(11-16(19)22-2)23(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXGGANATGYMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672015.png)
![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2672017.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2672021.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2672026.png)


![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one](/img/structure/B2672029.png)

![N-(Furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2672031.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2672033.png)


